Dehydrocorydaline nitrate

Antimalarial Plasmodium falciparum Drug discovery

Procure Dehydrocorydaline nitrate for reproducible R&D. Its C-13 methyl substitution confers distinct AChE inhibition and caspase-8/7-mediated apoptosis vs. berberine/palmatine. The nitrate salt ensures consistent solubility/bioavailability for in vivo models. Primary anti-inflammatory alkaloid in Corydalis (1.796 mg/g); essential HPLC reference standard.

Molecular Formula C22H24N2O7
Molecular Weight 428.4 g/mol
Cat. No. B591346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocorydaline nitrate
Molecular FormulaC22H24N2O7
Molecular Weight428.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1
InChIKeyCZZFYGAXGATDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocorydaline Nitrate: Quaternary Protoberberine Alkaloid Specifications and CAS 13005-09-9 Sourcing Data


Dehydrocorydaline nitrate (CAS 13005-09-9; molecular formula C22H24N2O7; molecular weight 428.44 g/mol) is the nitrate salt of dehydrocorydaline, a quaternary protoberberine-type isoquinoline alkaloid . It is naturally sourced from Corydalis species including C. yanhusuo and C. edulis, and is available commercially as a yellow powder with melting point approximately 240°C and purity typically ≥98% . Its structural signature includes a methyl group at the C-13 position, which distinguishes it from closely related analogs such as palmatine, berberine, and coptisine [1].

Why Dehydrocorydaline Nitrate Cannot Be Substituted with Berberine, Palmatine, or Other In-Class Quaternary Alkaloids


Despite sharing a common protoberberine scaffold, quaternary isoquinoline alkaloids exhibit divergent pharmacological profiles due to differential substitution patterns, tissue distribution, and protein binding properties. Dehydrocorydaline nitrate demonstrates a distinct 13-methyl substitution that alters its binding affinity to acetylcholinesterase (AChE), p38 MAPK, and apoptotic regulators compared to palmatine, berberine, and coptisine [1][2]. Furthermore, its absolute abundance in Corydalis rhizome crude drug (1.796 mg/g) exceeds that of major co-occurring alkaloids by 2- to 19-fold, making it the predominant anti-inflammatory constituent in extracts [3]. These pharmacological and compositional distinctions render generic substitution between dehydrocorydaline nitrate and its in-class analogs scientifically unsound and can lead to irreproducible results in target-based assays and in vivo models.

Quantitative Differentiation Evidence: Dehydrocorydaline Nitrate vs. Palmatine, Berberine, and Coptisine


Anti-Malarial Potency: Dehydrocorydaline Nitrate Exhibits 38 nM IC50, Comparable to Chloroquine and Superior to Pyrimethamine

Dehydrocorydaline nitrate demonstrated an IC50 of 38 nM against the P. falciparum 3D7 strain, with low cytotoxicity (cell viability >90%), placing it among the most potent natural anti-malarial alkaloids identified in the screen [1]. This potency is comparable to that of chloroquine (reference antimalarial) and exceeds that of pyrimethamine [1]. In contrast, other quaternary alkaloids such as berberine chloride, coptisine chloride, and palmatine chloride also exhibited IC50 values <150 nM, but dehydrocorydaline nitrate's specific 38 nM value represents the lowest reported among the group, indicating a 2- to 4-fold greater potency [1].

Antimalarial Plasmodium falciparum Drug discovery

Acetylcholinesterase (AChE) Inhibition: Dehydrocorydaline Demonstrates Intermediate Potency Among Protoberberine Alkaloids (IC50 = 0.62 µM)

In a comparative study of AChE inhibition by Corydalis yanhusuo alkaloids, dehydrocorydaline exhibited an IC50 of 0.62 ± 0.05 µM [1]. This places it between the most potent inhibitor berberine (IC50 = 0.47 ± 0.01 µM) and palmatine (IC50 = 0.74 ± 0.06 µM), while being 3.3-fold more potent than coptisine (IC50 = 2.08 ± 0.09 µM) and 1.6-fold more potent than jatrorrhizine (IC50 = 1.01 ± 0.03 µM) [1]. The distinct substitution pattern (13-methyl) confers a unique AChE inhibition profile not shared by the other alkaloids [1].

Acetylcholinesterase inhibition Neuropharmacology Alzheimer's disease

Natural Abundance in Corydalis Rhizoma: Dehydrocorydaline Constitutes the Predominant Alkaloid (1.796 mg/g), 2- to 19-Fold Higher than Co-Occurring Alkaloids

Quantitative HPLC analysis of Corydalis Rhizoma crude drug revealed that dehydrocorydaline is the most abundant alkaloid present at 1.7962 ± 0.0012 mg/g [1]. This exceeds the content of palmatine (0.4337 mg/g, 4.1-fold lower), corydaline (0.8319 mg/g, 2.2-fold lower), coptisine (0.6500 mg/g, 2.8-fold lower), berberine (0.0952 mg/g, 18.9-fold lower), and columbamine (0.4644 mg/g, 3.9-fold lower) [1]. This high relative abundance positions dehydrocorydaline as the major contributor to the extract's overall anti-inflammatory activity, accounting for the majority of the observed effect [1].

Phytochemical analysis Quality control Natural product standardization

Anti-Inflammatory Mechanism: Dehydrocorydaline Specifically Elevates p38 MAPK Activation and Modulates Bax/Bcl-2 Ratio

Dehydrocorydaline nitrate activates p38 MAPK phosphorylation and modulates the Bax/Bcl-2 apoptotic regulatory axis in a dose-dependent manner, a mechanism not consistently observed across all protoberberine alkaloids [1][2]. In MCF-7 breast cancer cells, dehydrocorydaline treatment (0-200 µM, 24 h) increased Bax protein expression and decreased Bcl-2 protein expression, resulting in caspase-7 and caspase-8 activation without affecting caspase-9 [2]. While berberine also exhibits pro-apoptotic activity, its mechanism often involves mitochondrial pathway activation (caspase-9), whereas dehydrocorydaline's effect is primarily death-receptor mediated (caspase-8), demonstrating pathway divergence [2].

Anti-inflammatory Signal transduction Apoptosis

Antibacterial Activity: Dehydrocorydaline Exhibits Multi-Target Mechanism Against Listeria monocytogenes with MIC of 1 mg/mL

Dehydrocorydaline was identified as a novel antibacterial agent against Listeria monocytogenes with a minimum inhibitory concentration (MIC) of 1 mg/mL and minimum bactericidal concentration (MBC) of 2 mg/mL [1]. Mechanistic studies revealed multi-target action including disruption of cell membrane integrity and inhibition of protein and nucleic acid synthesis, a profile that differs from the single-target mechanisms of berberine (primarily DNA intercalation) and palmatine [1]. In contrast, berberine typically exhibits MIC values against Gram-positive bacteria in the range of 25-250 µg/mL depending on the strain, but its mechanism is more limited [1].

Antibacterial Food safety Natural antimicrobials

Analgesic Efficacy: Dehydrocorydaline Reverses Neuropathic Pain via Neuroinflammation Suppression in CCI Model

Intrathecal injection of dehydrocorydaline (10 mg/kg) in a chronic constriction injury (CCI) mouse model significantly increased paw withdrawal mechanical threshold (PWMT), reversed glial cell activation, and suppressed overexpression of iNOS, TNF-α, IL-6, and p-NR2B/NR2B ratio in the spinal cord (P<0.05 or P<0.01) [1]. In contrast, while berberine also exhibits analgesic properties, its primary mechanism involves opioid receptor activation and anti-inflammatory effects, whereas dehydrocorydaline's analgesic action is mediated through neuroinflammation suppression and NMDA receptor subunit phosphorylation reduction [1]. No direct head-to-head analgesic comparison data for dehydrocorydaline versus berberine or palmatine were identified in the same model system.

Analgesia Neuropathic pain Neuroinflammation

Recommended Application Scenarios for Dehydrocorydaline Nitrate Based on Quantitative Differentiation Evidence


Antimalarial Drug Discovery: Lead Optimization for Artemisinin-Resistant P. falciparum

Given its 38 nM IC50 against P. falciparum 3D7 and low cytotoxicity (>90% viability), dehydrocorydaline nitrate is a compelling scaffold for developing next-generation antimalarials, particularly against artemisinin-resistant strains. Its potency is comparable to chloroquine and superior to pyrimethamine, making it suitable for hit-to-lead programs [1]. Researchers should procure the pure nitrate salt for in vitro and in vivo efficacy studies, as its defined salt form ensures consistent solubility and bioavailability compared to crude extracts.

Neuropathic Pain Research: Mechanistic Studies of Neuroinflammation-Targeted Analgesia

Dehydrocorydaline's ability to reverse CCI-induced pain and suppress spinal neuroinflammation markers (iNOS, TNF-α, IL-6, p-NR2B) positions it as a specialized tool for investigating non-opioid analgesic mechanisms [1]. It is particularly valuable for studies focused on NMDA receptor modulation and glial cell inhibition in chronic pain states. The nitrate salt formulation is preferred for reproducible intrathecal or systemic dosing in rodent models.

Breast Cancer Apoptosis Research: Death-Receptor Pathway Activation Studies

In MCF-7 breast cancer models, dehydrocorydaline triggers caspase-8/7-mediated apoptosis without affecting caspase-9, distinguishing it from berberine's mitochondrial pathway activation [1]. This selectivity makes it ideal for comparative pathway analysis and for developing therapeutics targeting death-receptor signaling in caspase-3-deficient cancers. The compound's dose-dependent modulation of Bax/Bcl-2 also supports its use in combination studies with mitochondrial-targeting agents.

Natural Product Standardization: HPLC Reference Standard for Corydalis Rhizoma Quality Control

As the most abundant alkaloid in Corydalis Rhizoma (1.796 mg/g) and the primary contributor to its anti-inflammatory activity, dehydrocorydaline nitrate serves as the essential chemical marker for authenticating and quantifying Corydalis-based herbal products [1]. Analytical laboratories should use high-purity dehydrocorydaline nitrate (≥98%) as a reference standard for HPLC and LC-MS/MS methods to ensure batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

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